

An In-depth Technical Guide to ES-8891 (Heparinase III)

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Compound of Interest

Compound Name: ES-8891

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Abstract

This technical guide provides a comprehensive overview of **ES-8891**, identified as Heparinase III (EC 4.2.2.8), an enzyme crucial for the specific degradation of heparan sulfate. The document details its chemical and physical properties, mechanism of action, and substrate specificity. Furthermore, it offers detailed experimental protocols for its application in research and provides a visual representation of the heparan sulfate degradation pathway. This guide is intended to serve as a valuable resource for professionals in drug development and related scientific fields.

Chemical Structure and Properties

ES-8891 is the product identifier for Heparinase III, an enzyme isolated from *Flavobacterium heparinum*.^{[1][2][3]} It is a polysaccharide lyase that specifically cleaves heparan sulfate.^{[1][3][4]} Unlike other heparinases, it shows little to no activity towards heparin or low molecular weight heparins.^{[1][3]}

Table 1: Physicochemical Properties of **ES-8891** (Heparinase III)

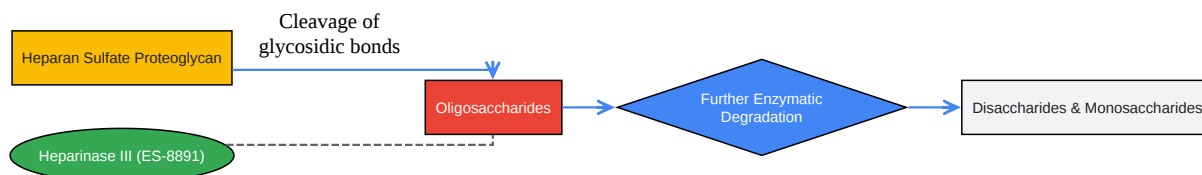
Property	Value	Source
Enzyme Commission (EC) Number	4.2.2.8	[1]
CAS Registry Number	37290-86-1	[1]
Biological Source	Flavobacterium heparinum	[1][2]
Molecular Weight	70.8 kDa, 73,540 Da[1], Apparent: 75 kDa[5]	Multiple Sources
Optimal pH	7.0 - 8.0[5][6]	[5][6]
pI	7.9	[1]
Form	Lyophilized powder	
Storage Temperature	-20°C	[1]
Activators	Ca ²⁺ [1]	[1]
Inhibitors	Cu ²⁺ , Hg ²⁺ , Zn ²⁺ [1]	[1]

Mechanism of Action

Heparinase III catalyzes the eliminative cleavage of the glycosidic bond between a hexosamine and a glucuronic acid residue in heparan sulfate.[1] This reaction results in the formation of a double bond at the C4-C5 position of the uronic acid at the non-reducing end of the newly formed oligosaccharide.[7] This unsaturated product exhibits a characteristic UV absorbance at 232 nm, which is commonly used to monitor the enzymatic activity.[5][7] The enzyme specifically targets less sulfated regions within the heparan sulfate chain.[4][5]

Heparan Sulfate Degradation Pathway

The degradation of heparan sulfate is a critical process in the extracellular matrix and on the cell surface, influencing various biological activities.[8][9] Heparinase III plays a key role in the initial extracellular breakdown of heparan sulfate chains. The resulting fragments can be further processed by other enzymes.



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Figure 1. Heparan Sulfate Degradation by Heparinase III.

Experimental Protocols

General Enzyme Reconstitution

For the lyophilized powder (e.g., Sigma-Aldrich product H8891), the enzyme can be reconstituted to a concentration of 75-100 Sigma units/mL in 20 mM Tris-HCl, pH 7.5, containing 0.1 mg/mL Bovine Serum Albumin (BSA) and 4 mM CaCl₂.^[1] Enzyme solutions are reported to be active for a week when stored at -20°C.^[1]

Enzymatic Assay of Heparinase III (Spectrophotometric Stop Rate Determination)

This protocol is adapted from the method described by Sigma-Aldrich.^[10]

Principle: The enzymatic reaction produces an unsaturated uronic acid product that absorbs light at 235 nm. The rate of increase in absorbance is proportional to the enzyme activity.

Reagents:

- Reagent A (Buffer): 20 mM Tris-HCl, 50 mM NaCl, 4 mM CaCl₂, and 0.01% (w/v) BSA, pH 7.5 at 25°C.^[10]
- Reagent B (Substrate): 1.0% (w/v) Heparan Sulfate solution in deionized water. Prepare immediately before use.^[10]
- Reagent C (Stop Solution): 50 mM Hydrochloric Acid (HCl).^[10]

- Reagent D (Enzyme Solution): A solution containing 75-100 units/mL of Heparinase III in cold Reagent A. Prepare immediately before use.[10]

Procedure:

- Pipette the following into suitable containers:
 - Test: 0.23 mL of Reagent A and 0.05 mL of Reagent B.
 - Blank: 0.23 mL of Reagent A and 0.05 mL of Reagent B.
- Mix by swirling and equilibrate to 25°C.
- To the Test container, add 0.02 mL of Reagent D (Enzyme Solution).
- Immediately mix by swirling and incubate at 25°C for exactly 30 minutes.
- Stop the reaction in the Test container by adding 2.70 mL of Reagent C (HCl).
- To the Blank container, add 2.70 mL of Reagent C (HCl) followed by 0.02 mL of Reagent D (Enzyme Solution).
- Mix both solutions by swirling and centrifuge for 3 minutes.
- Transfer the supernatants to suitable quartz cuvettes.
- Record the absorbance at 235 nm for both the Test and Blank using a spectrophotometer.

Calculation of Activity: One unit is defined as the amount of enzyme that will form 0.1 μ mole of unsaturated uronic acid per hour at pH 7.5 at 25°C.[10] The specific activity can be calculated using the molar extinction coefficient of the product.

Digestion of Heparan Sulfate on Cell Surfaces

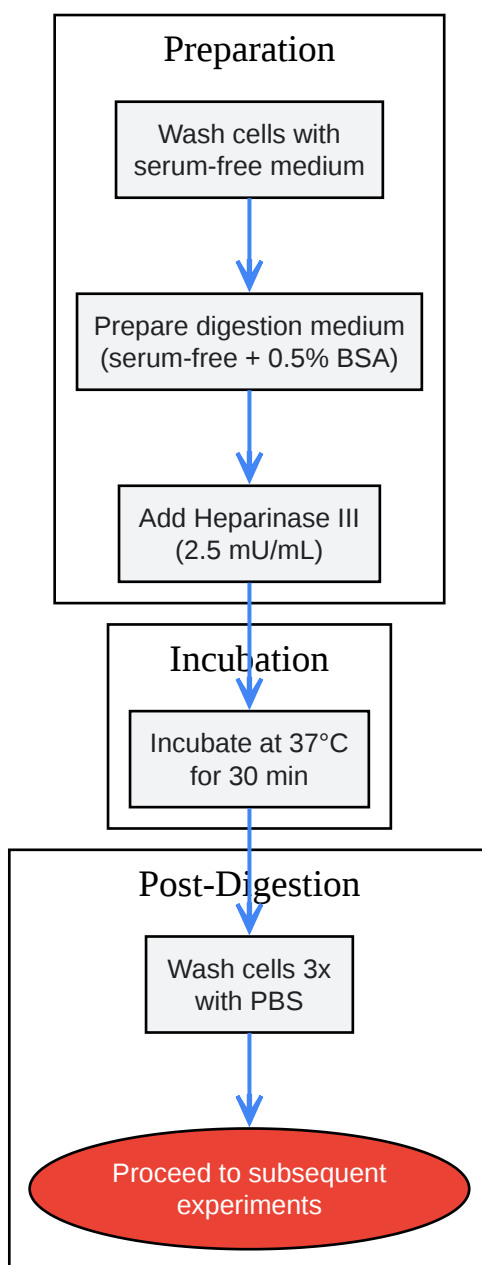
This protocol provides a general guideline for removing heparan sulfate from the surface of cultured cells.

Materials:

- Cultured cells in a suitable vessel.
- Serum-free cell culture medium.
- Bovine Serum Albumin (BSA).
- Heparinase III (**ES-8891**).
- Phosphate-Buffered Saline (PBS).

Procedure:

- Wash the cultured cells with serum-free medium.
- Prepare the digestion medium: serum-free medium supplemented with 0.5% BSA. The BSA helps to protect cell surface proteins from potential minor protease contaminants in the enzyme preparation.[\[11\]](#)
- Add Heparinase III to the digestion medium to a final concentration of approximately 2.5 mU/mL.
- Incubate the cells in a CO₂ incubator at 37°C for 30 minutes. The optimal incubation time may vary depending on the cell type.[\[11\]](#)
- After incubation, gently wash the cells three times with PBS to remove the enzyme and digested heparan sulfate fragments.
- The cells are now ready for subsequent experiments, such as immunofluorescence staining or functional assays.



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Figure 2. Workflow for Heparan Sulfate Digestion on Cells.

Conclusion

ES-8891, identified as Heparinase III, is a valuable enzymatic tool for researchers in various fields, including glycobiology, cell biology, and drug development. Its high specificity for heparan sulfate allows for targeted degradation and analysis of this important

glycosaminoglycan. The information and protocols provided in this guide aim to facilitate the effective use of this enzyme in research settings.

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